molecular formula C7H6N2OS2 B1588039 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 309976-36-1

2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B1588039
M. Wt: 198.3 g/mol
InChI Key: JPLWQKCXBSLMLB-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub>

  • CAS Number : 139297-03-3

  • Molecular Weight : 200.283 g/mol

  • Linear Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub>

  • IUPAC Name : Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzoate





  • Synthesis Analysis



    • Methods for the synthesis of new pyrido [2,3-d]pyrimidine and pyrimidino [4,5-d] [1,3]oxazine derivatives have been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization. In the presence of an activated CH<sub>2</sub> group (e.g., PhCH<sub>2</sub>) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido [2,3-d]pyrimidin-7-one derivatives. The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5-d] [1,3]oxazines.





  • Molecular Structure Analysis



    • The compound has a thieno[2,3-d]pyrimidin-4-one core with a methylsulfanyl group attached.

    • The molecular structure consists of a fused ring system containing sulfur and nitrogen atoms.





  • Chemical Reactions Analysis



    • The compound can undergo cyclization reactions to form either pyrido [2,3-d]pyrimidin-5-one derivatives or pyrido [2,3-d]pyrimidin-7-one derivatives, depending on the presence of an activated CH<sub>2</sub> group in the amide moiety.





  • Physical And Chemical Properties Analysis



    • Melting Point : 225–226°C (MeCN)

    • IR Spectrum (KBr) : Key peaks at 3060, 2978, 2914, 1655 (C=O), 1584, 1525, 1495, 1477, 1435, 1423, 1378, 1360, 1331, 1243, 1076, 1036, 978, 888, 772, 752, 705, 681, 645, 573, 538 cm<sup>-1</sup>




  • Scientific Research Applications

    Synthesis and Chemical Properties

    • Polymorphs and Hydrogen Bonding : The synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a derivative of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, revealed two polymorphic forms with distinct hydrogen bonding patterns, showcasing its versatile molecular interactions (Glidewell, Low, Marchal, & Quesada, 2003).

    • Nucleophilic Displacement : Research on the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones highlights the chemical reactivity of these compounds and their potential for further chemical modifications (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).

    Biological Applications

    • Cytostatic and Antiviral Activity : Thieno-fused 7-deazapurine ribonucleosides, related to 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, exhibited low micromolar or submicromolar in vitro cytostatic activities against various cancer and leukemia cell lines, along with some antiviral activity against HCV (Tichy et al., 2017).

    • Antimicrobial Activity : A study on Thieno [2,3-d] pyrimidin-4-one showed antimicrobial activity against various bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albican and Aspergillus niger (R., Kumar, Kumar, & Singh, 2016).

    • Antitumor Activity : Some derivatives of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine, which are structurally similar to 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, showed potent antitumor activity on various human cancer cell lines, comparable to the effects of doxorubicin (Hafez & El-Gazzar, 2017).

    Other Applications

    • Synthesis Efficiency : A green approach was reported for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a reduced catalyst loading and easy purification process, contributing to more sustainable chemical synthesis methods (Shi et al., 2018).

    • Solid-State Fluorescence Properties : Novel fluorescent compounds including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidines were synthesized, demonstrating potential applications in the field of fluorescence and imaging (Yokota et al., 2012).

    Safety And Hazards



    • The compound does not appear to have significant toxicity based on available data.




  • Future Directions



    • Further studies are needed to explore the compound’s biological activity, potential therapeutic applications, and safety profile.




    properties

    IUPAC Name

    2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H6N2OS2/c1-11-7-8-5(10)4-2-3-12-6(4)9-7/h2-3H,1H3,(H,8,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JPLWQKCXBSLMLB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=NC2=C(C=CS2)C(=O)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H6N2OS2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60397327
    Record name 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60397327
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    198.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

    CAS RN

    309976-36-1
    Record name 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60397327
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To a solution of 2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one (25.4 g, 0.138 mol) in 1N aqueous NaOH (600 mL) at room temperature was added methyl iodide (10.3 mL, 1.2 eq). The resulting mixture was stirred vigorously for about 2.5 hours. The reaction mixture was cooled to 0° C. and acetic acid was added (about 80 mL) until about pH=4.5 was reached. A fine precipitate was filtered and dried overnight to afford the title compound as a fine tan powder (24.8 g) (M+=198, M.P.=231.6–235.0° C.).
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    Synthesis routes and methods II

    Procedure details

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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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